Methdilazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Histamine Receptor Antagonist

Methdilazine functions as a histamine H1 receptor antagonist []. Histamine is a signaling molecule involved in allergic reactions, inflammation, and immune response. By blocking H1 receptors, methdilazine can inhibit the actions of histamine, leading to effects like reduced allergic symptoms and suppression of inflammatory responses in research models []. This property makes it useful for investigating allergic rhinitis, asthma, and other histamine-mediated conditions.

Calcium Channel Blocker

Studies suggest that methdilazine might also possess calcium channel blocking activity []. Calcium channels are essential for various cellular functions, including muscle contraction, neurotransmission, and hormone secretion. By interfering with calcium influx, methdilazine may have potential applications in research on cardiovascular disorders, smooth muscle function, and neuronal activity []. However, further research is needed to fully elucidate its role in these areas.

In Vitro and In Vivo Studies

Methdilazine's versatility extends to its use in in vitro (laboratory) and in vivo (animal) research settings. In cell culture experiments, it can be used to modulate histamine signaling pathways or study its effects on calcium homeostasis within cells [, ]. In vivo models, methdilazine can be administered to animals to investigate its impact on allergic responses, inflammatory processes, or specific organ functions []. These research applications provide valuable insights into the mechanisms of action of methdilazine and its potential therapeutic effects.

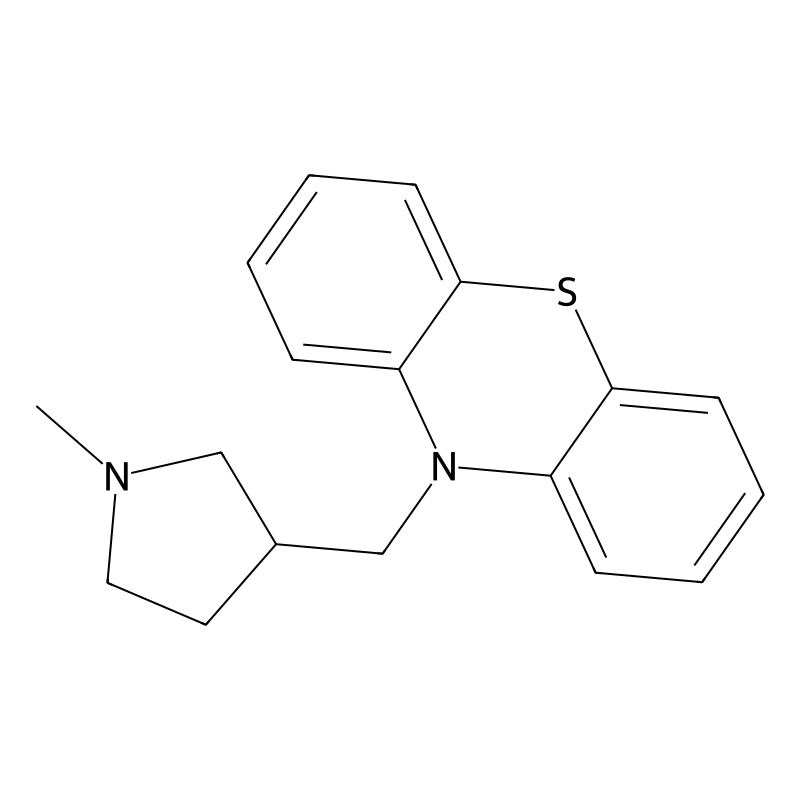

Methdilazine is a phenothiazine derivative primarily recognized for its antihistaminic properties. Chemically, it is classified under the broader category of organic compounds known as phenothiazines, characterized by a tricyclic structure consisting of two benzene rings linked by a thiazine ring. The molecular formula for Methdilazine is with a molecular weight of approximately 296.43 g/mol . It appears as a white microcrystalline powder with a slight odor and is soluble in water .

Methdilazine functions primarily as a histamine H1 receptor antagonist, blocking the action of histamine, which is responsible for various allergic symptoms such as itching, swelling, and vasodilation . The compound interacts with the receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, providing temporary relief from allergic reactions .

Reaction Mechanism- Binding to H1 Receptors: Methdilazine competes with histamine for binding sites on H1 receptors.

- Inhibition of Histamine Effects: By blocking these receptors, Methdilazine prevents the physiological effects induced by histamine, such as increased vascular permeability and bronchoconstriction.

Methdilazine exhibits a range of biological activities due to its antihistaminic effects. It is effective in treating conditions associated with allergic reactions, including:

- Allergic rhinitis

- Dermatoses with pruritus

- Motion sickness

The compound may also exhibit sedative effects and has been associated with various adverse reactions such as drowsiness, dizziness, and gastrointestinal disturbances .

Methdilazine can be synthesized through several methods that typically involve the reaction of phenothiazine derivatives with appropriate alkylating agents. A common synthesis route includes:

- Starting Material: Phenothiazine.

- Alkylation: Reaction with an alkyl halide (e.g., chloroethane) in the presence of a base such as sodium hydroxide or potassium carbonate.

- Purification: The resulting product is purified through crystallization or chromatography techniques.

This synthesis allows for the introduction of various side chains that can modify the pharmacological properties of the compound.

Methdilazine is primarily used in clinical settings for:

- Allergy Treatment: It alleviates symptoms associated with allergic reactions.

- Dermatological Uses: It is effective in managing pruritus related to skin conditions.

- Sedation: Due to its sedative properties, it may be used off-label for anxiety or sleep disorders.

Interaction studies indicate that Methdilazine may have significant interactions with other medications:

- CNS Depressants: Increased sedation when used concurrently with other central nervous system depressants.

- Anticholinergic Effects: May enhance anticholinergic side effects when combined with other anticholinergic drugs.

- Alcohol: Concurrent use can amplify drowsiness and impair motor skills.

Adverse effects from these interactions can include increased risk of sedation and cognitive impairment .

Similar Compounds: Comparison

Methdilazine shares structural similarities and therapeutic applications with several other compounds in the phenothiazine class. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Chlorpromazine | C17H19ClN2S | Antipsychotic; used for schizophrenia |

| Promethazine | C17H20N2S | Antihistamine; used for allergies and nausea |

| Thioridazine | C18H22N2S | Antipsychotic; used for schizophrenia |

Uniqueness of Methdilazine

Methdilazine is unique due to its specific balance between antihistaminic activity and sedative properties, making it particularly suitable for treating allergic conditions while also providing some degree of sedation. Unlike other compounds like Chlorpromazine or Thioridazine, which are primarily antipsychotics, Methdilazine's primary application remains within allergy treatment.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

5.23 (LogP)

4.3

Melting Point

87-88 °C

87 - 88 °C

UNII

Related CAS

Drug Indication

Pharmacology

ATC Code

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AD - Phenothiazine derivatives

R06AD04 - Methdilazine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Other CAS

Absorption Distribution and Excretion

Wikipedia

2C-H

Use Classification

Dates

Chattopadhyay D, Mukherjee T, Pal P, Saha B, Bhadra R: Altered membrane permeability as the basis of bactericidal action of methdilazine. J Antimicrob Chemother. 1998 Jul;42(1):83-6. [PMID:9700532]

Chattopadhyay D, Dastidar SG, Chakrabarty AN: Antimicrobial properties of methdilazine and its synergism with antibiotics and some chemotherapeutic agents. Arzneimittelforschung. 1988 Jul;38(7):869-72. [PMID:2905130]